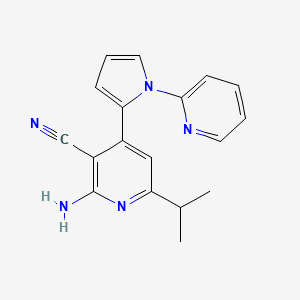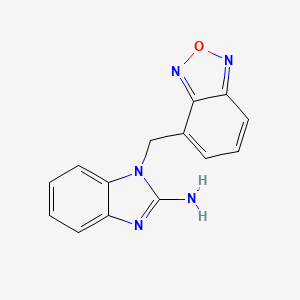
1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine, also known as CFM-2, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to bind to sigma receptors, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. This compound has also been shown to reduce the levels of stress hormones such as cortisol, suggesting its potential use in the treatment of stress-related disorders. Additionally, this compound has been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine has several advantages for lab experiments. It has a high potency and can be easily synthesized in large quantities. Additionally, this compound has a low toxicity profile, making it safe for use in animal models. However, this compound has some limitations for lab experiments. It has a short half-life, which limits its duration of action. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine. One potential direction is the investigation of this compound as a potential treatment for drug addiction and withdrawal symptoms. Another direction is the exploration of this compound as a potential cancer therapy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, including antidepressant, anxiolytic, analgesic, and antitumor effects, make it a promising candidate for further investigation. While there are some limitations to its use in lab experiments, this compound has several advantages that make it an attractive compound for research. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with cyclohexyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
1-(2-chloro-4-fluorobenzoyl)-4-cyclohexylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, this compound has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O/c18-16-12-13(19)6-7-15(16)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARIJUQZROCEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)
![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)
